molecular formula C13H11NO5 B14091246 Methyl (S)-2-phthalimido-4-oxobutanoate CAS No. 137278-36-5

Methyl (S)-2-phthalimido-4-oxobutanoate

Cat. No.: B14091246
CAS No.: 137278-36-5
M. Wt: 261.23 g/mol
InChI Key: SNKFFMNUJVHGDX-JTQLQIEISA-N
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Description

Methyl (S)-2-phthalimido-4-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phthalimido group attached to a butanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-phthalimido-4-oxobutanoate typically involves the reaction of phthalic anhydride with an amino acid derivative. One common method is the condensation of phthalic anhydride with L-aspartic acid, followed by esterification with methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-phthalimido-4-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phthalimido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the phthalimido group.

Major Products Formed

    Hydrolysis: Phthalic acid and methanol.

    Reduction: Methyl (S)-2-phthalimido-4-hydroxybutanoate.

    Substitution: Various substituted phthalimido derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-phthalimido-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-phthalimido-4-oxobutanoate involves its interaction with specific molecular targets. The phthalimido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl (S)-2-phthalimido-4-oxobutanoate can be compared with other similar compounds such as:

    Methyl (S)-2-phthalimido-4-hydroxybutanoate: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.

    Phthalic anhydride derivatives: Compounds with similar structural features but different functional groups.

    Amino acid esters: Compounds with ester groups derived from amino acids, sharing similar reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

137278-36-5

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoate

InChI

InChI=1S/C13H11NO5/c1-19-13(18)10(6-7-15)14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,7,10H,6H2,1H3/t10-/m0/s1

InChI Key

SNKFFMNUJVHGDX-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@H](CC=O)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

COC(=O)C(CC=O)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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